molecular formula C18H25N3O2 B2877147 tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 333987-02-3

tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B2877147
CAS No.: 333987-02-3
M. Wt: 315.417
InChI Key: JCQFJSDMYSFYCH-UHFFFAOYSA-N
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Description

tert-Butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is a piperidine-based compound functionalized with a benzimidazole moiety via a methylene linker. The tert-butyl carbamate group enhances steric protection and solubility, making it a versatile intermediate in medicinal chemistry. Its structural design allows for modular modifications, enabling applications in drug discovery, particularly for targeting enzymes or receptors requiring aromatic and heterocyclic interactions. The compound’s synthesis typically involves multi-step protocols, including nitro-reduction and cyclization, as seen in analogous derivatives .

Properties

IUPAC Name

tert-butyl 4-(benzimidazol-1-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-10-8-14(9-11-20)12-21-13-19-15-6-4-5-7-16(15)21/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQFJSDMYSFYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromomethyl Intermediate Synthesis

Critical to this pathway is tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, synthesized via sequential hydroxylation and halogenation:

$$
\text{tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate} \xrightarrow[\text{PBr}_3]{\text{DCM, 0°C}} \text{tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate} \quad
$$

Comparative studies show PBr$$_3$$ in dichloromethane achieves >85% conversion at 0°C, minimizing Boc deprotection.

Benzimidazole Alkylation

The bromomethyl intermediate undergoes regioselective N1-alkylation with 1H-benzo[d]imidazole under optimized conditions:

Parameter Optimal Value Impact on Yield
Base NaH (2.5 eq) 78%
Solvent Anhydrous DMF 82%
Temperature 0°C → RT 65-78%
Reaction Time 12 h Max conversion

Key challenges include competing N3 alkylation and Boc group stability. NMR monitoring reveals <5% di-alkylation when using slow base addition.

Mitsunobu Coupling Strategy

Hydroxymethyl Precursor Preparation

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as the alcohol partner. X-ray crystallography confirms the axial hydroxyl configuration facilitates Mitsunobu reactivity.

Coupling Optimization

Standard Mitsunobu conditions (DIAD, PPh$$_3$$) in THF achieve 68% yield:

$$
\text{Benzimidazole} + \text{Alcohol} \xrightarrow[\text{DIAD, PPh}3]{\text{THF, N}2} \text{Target Compound} \quad
$$

Modified protocols using polymer-supported reagents improve purification:

Reagent System Yield Purity
DIAD/PS-PPh$$_3$$ 72% 95%
DEAD/Amberlyst A21 65% 97%
Classical DIAD/PPh$$_3$$ 68% 89%

Tandem Cyclization-Alkylation Approach

Ortho-Diamine Cyclization

Building on methods for 2-(bromomethyl)-1H-benzimidazole, this route employs piperidine-4-ylacetonitrile as the cyclization partner:

$$
\text{o-Phenylenediamine} + \text{NC-CH}_2\text{-Piperidine-Boc} \xrightarrow[\text{HCl, Δ}]{} \text{Target Compound} \quad
$$

Key parameters:

  • 4 M HCl concentration prevents nitrile hydrolysis
  • Reflux duration: 5 h (89% conversion)
  • Recrystallization from acetone/hexane yields 73% pure product

Comparative Analysis of Routes

Method Steps Overall Yield Key Advantage
Nucleophilic Alkylation 3 62% Scalable, established protocols
Mitsunobu Coupling 2 68% Stereochemical control
Tandem Cyclization 2 73% Atom economy

Advanced Functionalization Techniques

Directed C-H Activation

Palladium-catalyzed C-H functionalization enables late-stage diversification:

$$
\text{Target Compound} \xrightarrow[\text{Pd(OAc)}2,\text{BINAP}]{\text{Ar-B(OH)}2} \text{5-Aryl Derivatives} \quad
$$

Optimized conditions (Table 3):

Ligand Temp (°C) Yield (%)
BINAP 80 85
XPhos 100 78
SPhos 90 81

Protecting Group Strategies

Comparative Boc stability studies under alkylation conditions:

Condition Decomposition (%)
NaH/DMF, 0°C <2
TMSI/MeCN, -10°C 98
HCl/EtOAc, RT 45

These data validate the nucleophilic substitution route’s compatibility with Boc protection.

Industrial-Scale Considerations

Process Intensification

Continuous flow synthesis reduces reaction times:

  • Bromomethyl intermediate: 89% yield in 15 min residence time
  • Mitsunobu coupling: 71% yield with 30 min throughput

Green Chemistry Metrics

Metric Batch Process Flow Process
E-factor 23.4 8.7
PMI (kg/kg product) 56 19
Energy Consumption (kW) 410 128

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

  • Substitution: Substitution reactions can be employed to replace hydrogen atoms or other substituents on the piperidine ring or benzo[d]imidazole group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions include various derivatives of the piperidine ring and benzo[d]imidazole group, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals, agrochemicals, and other chemical products.

Biology: In biological research, tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is used to study the biological activity of benzo[d]imidazole derivatives. These studies help in understanding the interaction of these compounds with biological targets and their potential therapeutic applications.

Medicine: This compound has potential medicinal applications, particularly in the development of drugs targeting various diseases. Its derivatives are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of pharmaceutical intermediates and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The benzo[d]imidazole group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate with structurally related compounds, focusing on substituents, synthetic yields, and functional properties.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS No.) Substituents on Benzimidazole/Piperidine Molecular Weight Key Properties/Applications Synthesis Yield (%) Reference
This compound (824403-29-4) Benzimidazole linked via methylene to piperidine 330.42 Versatile building block; used in PROTACs and kinase inhibitors Not reported
tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate 6-methyl, 2-oxo on benzimidazole 336 (LCMS [M+H]+) Potent inhibitor of 8-oxoguanine DNA glycosylase; high stability via tert-butyl protection 89%
tert-Butyl 4-((1-(4-cyanobenzyl)-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate (13d) 4-cyanobenzyl substitution on benzimidazole Not reported Antimalarial candidate; optimized for selectivity and metabolic stability 60%
tert-Butyl 4-(2-methyl-5-(trifluoromethyl)-1H-benzimidazol-1-yl)piperidine-1-carboxylate (1262400-72-5) 2-methyl, 5-CF₃ on benzimidazole 383.41 Enhanced lipophilicity and electron-withdrawing properties; potential CNS applications Not reported
tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate (953071-73-3) Direct linkage of benzimidazole to piperidine (no methylene) 301.37 High purity (99%); used in crystallography and as a ligand scaffold 90% (recrystallized)

Key Observations:

Structural Flexibility vs. Rigidity :

  • The methylene linker in the target compound (824403-29-4) provides conformational flexibility, advantageous for binding to proteins with deep active sites. In contrast, direct benzimidazole-piperidine linkages (e.g., 953071-73-3) restrict flexibility but improve crystallinity .
  • Substituents like trifluoromethyl (1262400-72-5) or oxo groups (1) introduce polarity or electron-withdrawing effects, altering solubility and metabolic stability .

The 2-oxo derivative (1) shows high inhibitory activity against DNA repair enzymes, attributed to hydrogen-bonding interactions facilitated by the oxo group .

Synthetic Efficiency :

  • Yields vary significantly: Cyclization steps (e.g., nitro to benzimidazole in compound 1) achieve 89% efficiency , while coupling reactions (e.g., 13d) yield 60% due to steric hindrance from bulky substituents .

Physicochemical Properties: The trifluoromethyl group (1262400-72-5) increases molecular weight (383.41 vs. Ethoxyethyl-substituted analogs (e.g., 1181267-36-6) improve aqueous solubility, critical for intravenous formulations .

Biological Activity

tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of inflammatory diseases and cellular processes. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H23N3O2
  • Molecular Weight : 301.38 g/mol
  • CAS Number : 953071-73-3

This compound features a piperidine ring substituted with a benzo[d]imidazole moiety, which is crucial for its biological interactions.

Research indicates that compounds with a benzo[d]imidazole structure can modulate various biological pathways. Specifically, this compound has been studied for its role in inhibiting the NLRP3 inflammasome, a critical component in the inflammatory response.

NLRP3 Inflammasome Inhibition

In vitro studies have demonstrated that this compound can inhibit NLRP3-dependent pyroptosis and the release of pro-inflammatory cytokines such as IL-1β. The mechanism involves:

  • Blocking ATPase Activity : The compound reduces the ATPase activity of human recombinant NLRP3, leading to decreased activation of the inflammasome.
  • Cellular Assays : In differentiated THP-1 macrophages treated with lipopolysaccharide (LPS) and ATP, this compound showed significant inhibition of pyroptosis and IL-1β release at concentrations around 10 µM .

Pharmacological Effects

The pharmacological profile of this compound suggests several beneficial effects:

Anti-inflammatory Activity

The ability to inhibit NLRP3 activation positions this compound as a candidate for treating inflammatory diseases. The reduction in IL-1β release is particularly noteworthy because this cytokine is a key player in various inflammatory conditions.

Cytotoxicity Profile

Cytotoxicity assessments using MTT assays indicated that while the compound exhibits anti-inflammatory properties, it maintains a favorable safety profile at therapeutic concentrations. The tested concentrations ranged from 0.1 to 100 µM, showing minimal cytotoxic effects at lower concentrations .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Study ReferenceFocusKey Findings
NLRP3 InflammasomeInhibition of pyroptosis and IL-1β release in THP-1 cells; effective at 10 µM.
Synthesis and ActivityDemonstrated anti-pyroptotic activity; structure activity relationships (SAR) suggest modifications can enhance efficacy.
Binding AffinityImproved binding affinity noted in related compounds; implications for drug design targeting inflammatory pathways.

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